molecular formula C10H12O3 B11955297 Carbonic acid, ethyl 3-methylphenyl ester

Carbonic acid, ethyl 3-methylphenyl ester

Cat. No.: B11955297
M. Wt: 180.20 g/mol
InChI Key: YNTYEWWIAUAOIU-UHFFFAOYSA-N
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Description

Carbonic acid ethyl ester m-tolyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is derived from carbonic acid and m-tolyl alcohol, making it a unique compound with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonic acid ethyl ester m-tolyl ester can be synthesized through the reaction of ethyl chloroformate with m-cresol (m-tolyl alcohol) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the ester along with hydrochloric acid as a byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of carbonic acid ethyl ester m-tolyl ester can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient removal of byproducts.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Transesterification: Acid or base catalysts with different alcohols.

Major Products Formed:

    Hydrolysis: Carbonic acid and m-tolyl alcohol.

    Reduction: Ethanol and m-tolyl alcohol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Carbonic acid ethyl ester m-tolyl ester has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Carbonic acid ethyl ester m-tolyl ester is unique due to its specific structure derived from carbonic acid and m-tolyl alcohol. This gives it distinct properties and applications compared to other esters. Its ability to undergo various chemical reactions and its use in multiple industries highlight its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl (3-methylphenyl) carbonate

InChI

InChI=1S/C10H12O3/c1-3-12-10(11)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

YNTYEWWIAUAOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=CC(=C1)C

Origin of Product

United States

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